

what is the chemical structure of Wittifuran X

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Compound of Interest

Compound Name: *Wittifuran X*

Cat. No.: *B595019*

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An In-depth Technical Guide to Wittifuran X

For Researchers, Scientists, and Drug Development Professionals

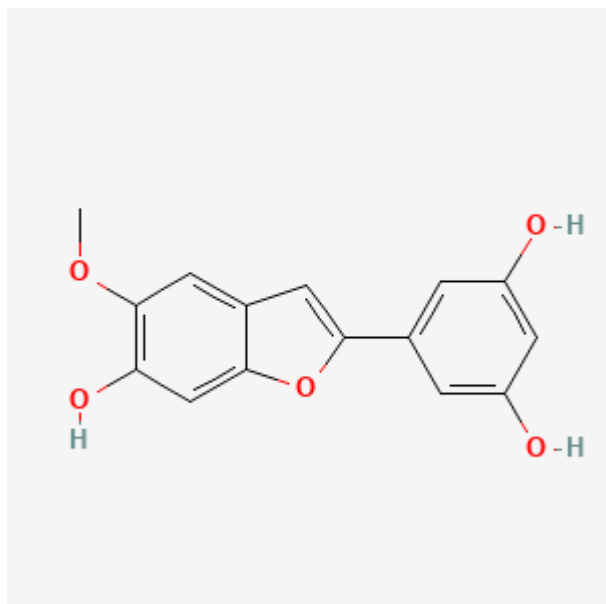
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **Wittifuran X**, a natural product with potential therapeutic applications. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Core Compound Details

Wittifuran X is a naturally occurring 2-arylbenzofuran derivative.^{[1][2]} It was first isolated from the stem bark of *Morus wittiorum*, a plant species belonging to the Moraceae family.^{[1][2]}

Chemical Structure

The chemical structure of **Wittifuran X** is presented below.



Caption: 2D Chemical Structure of **Wittifuran X**.

Physicochemical Properties

A summary of the key physicochemical properties of **Wittifuran X** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₂ O ₅	[1]
Molecular Weight	272.25 g/mol	[1]
CAS Number	1309478-07-6	[1]
Purity (commercial)	≥98%	[3]
Appearance	(Not explicitly stated in searches)	
Solubility	(Not explicitly stated in searches)	

Spectroscopic Data

The structure of **Wittifuran X** was elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The detailed ^1H and ^{13}C NMR spectral data are crucial for the unambiguous identification of the compound.

(Note: The specific ^1H and ^{13}C NMR chemical shifts for **Wittifuran X** were not available in the searched literature. The following table is a template based on data for structurally related 2-arylbenzofurans and should be populated with experimental data for accurate characterization.)

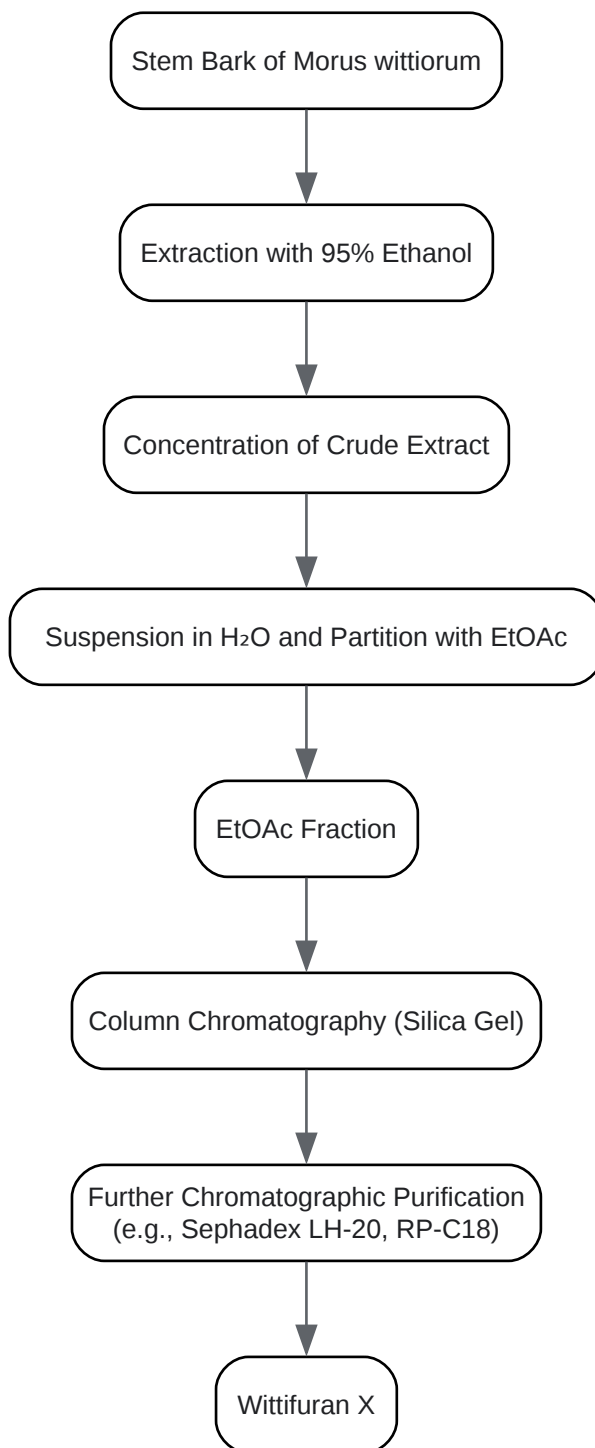
^{13}C NMR	^1H NMR
Position	δ (ppm)
2	
3	
3a	
4	
5	
6	
7	
7a	
1'	
2'	
3'	
4'	
5'	
6'	
OCH ₃ -6	

Experimental Protocols

Isolation of Wittifuran X

Wittifuran X is isolated from the stem bark of *Morus wittiorum*. The general procedure involves the following steps, as inferred from studies on related compounds from the same source:

Workflow for the Isolation of **Wittifuran X**



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Caption: A generalized workflow for the isolation of **Wittifuran X**.

A detailed protocol would involve:

- Extraction: The air-dried and powdered stem bark of *Morus wittiorum* is extracted with 95% ethanol at room temperature.
- Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.
- Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc).
- Chromatography: The bioactive fraction (e.g., the EtOAc fraction) is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or reverse-phase (RP-C18) silica gel, using various solvent systems to isolate the pure compound.

Biological Activity Assays

Wittifuran X has been evaluated for its antioxidant and anti-inflammatory properties.

While specific data for **Wittifuran X** is not available, the antioxidant activity of related compounds from *Morus wittiorum* has been assessed. A common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Protocol for DPPH Radical Scavenging Assay:

- Prepare a stock solution of **Wittifuran X** in a suitable solvent (e.g., methanol or DMSO).
- Prepare a fresh solution of DPPH in methanol.
- In a 96-well plate, add serial dilutions of the **Wittifuran X** stock solution.
- Add the DPPH solution to each well and mix.
- Incubate the plate in the dark at room temperature for 30 minutes.

- Measure the absorbance at approximately 517 nm using a microplate reader.
- Ascorbic acid or Trolox is typically used as a positive control.
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.
- The IC_{50} value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

The anti-inflammatory potential of 2-arylbenzofurans from *Morus wittiorum* has been evaluated by measuring their ability to inhibit the release of β -glucuronidase from polymorphonuclear leukocytes (PMNs).[4]

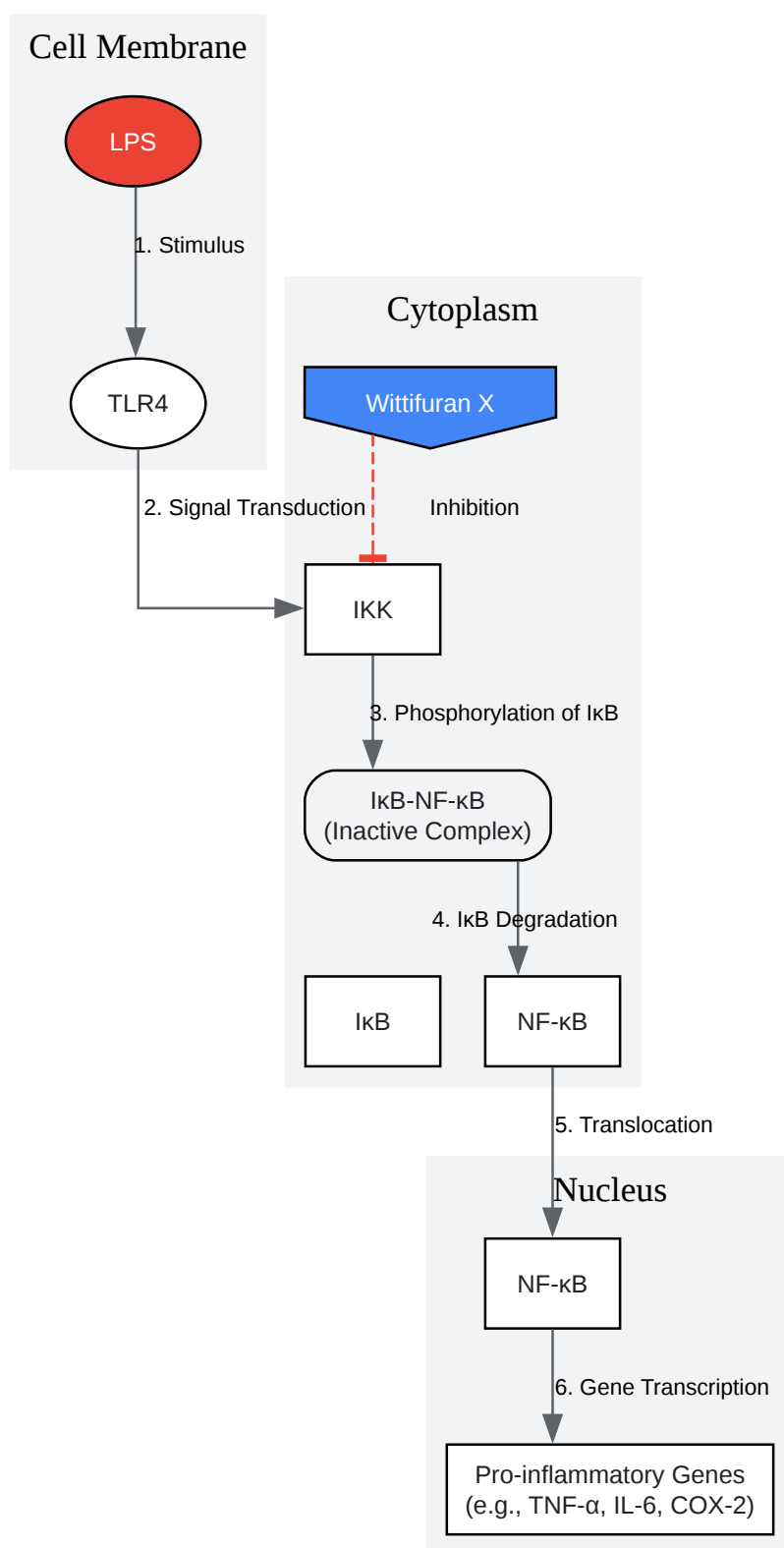
Protocol for β -Glucuronidase Inhibition Assay:

- PMN Isolation: Isolate rat polymorphonuclear leukocytes from fresh blood using density gradient centrifugation.
- Pre-incubation: Pre-incubate the isolated PMNs with various concentrations of **Wittifuran X** or a vehicle control.
- Stimulation: Induce the release of β -glucuronidase by stimulating the PMNs with a suitable agent, such as platelet-activating factor (PAF).
- Enzyme Assay: a. After incubation, centrifuge the cell suspension to pellet the cells. b. Collect the supernatant, which contains the released β -glucuronidase. c. The enzyme activity in the supernatant is determined using a chromogenic or fluorogenic substrate, such as p-nitrophenyl- β -D-glucuronide or 4-methylumbelliferyl- β -D-glucuronide. d. The reaction is stopped, and the absorbance or fluorescence is measured.
- Calculation: The percentage of inhibition of β -glucuronidase release is calculated by comparing the enzyme activity in the presence of **Wittifuran X** to that of the stimulated control. A known anti-inflammatory agent can be used as a positive control.

Biological Activity and Potential Signaling Pathways

Wittifuran X belongs to the 2-arylbenzofuran class of compounds, which are known to possess a range of biological activities, including anti-inflammatory and antioxidant effects.^[4] While the specific signaling pathways modulated by **Wittifuran X** have not been explicitly detailed in the available literature, the anti-inflammatory actions of structurally related flavonoids and polyphenols are often mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Hypothesized Anti-inflammatory Signaling Pathway for **Wittifuran X**



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Caption: A potential mechanism of anti-inflammatory action for **Wittifuran X**.

This proposed pathway illustrates how an inflammatory stimulus, such as lipopolysaccharide (LPS), activates the Toll-like receptor 4 (TLR4), leading to the activation of the IKK complex. IKK then phosphorylates the inhibitory protein I κ B, targeting it for degradation. This releases NF- κ B, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. **Wittifuran X** may exert its anti-inflammatory effects by inhibiting a key step in this cascade, such as the activation of the IKK complex.

Summary of Quantitative Data

While specific quantitative data for **Wittifuran X** is limited in the publicly available literature, data for a closely related co-isolate, Wittifuran S, provides context for its potential anti-inflammatory activity.

Compound	Assay	Concentration	Result (% Inhibition)	Reference
Wittifuran S	β -Glucuronidase Release Inhibition	10 μ M	76%	[4]
Wittifuran X	Antioxidant Activity (IC ₅₀)	N/A	Data not available	
Wittifuran X	β -Glucuronidase Inhibition (IC ₅₀)	N/A	Data not available	

N/A: Not Available in the searched literature.

Conclusion

Wittifuran X is a 2-arylbenzofuran natural product with a well-defined chemical structure. Although detailed quantitative biological data for **Wittifuran X** itself is scarce in the available literature, its structural class and the activity of co-isolated compounds suggest that it is a promising candidate for further investigation, particularly in the areas of inflammation and oxidative stress. Future research should focus on obtaining specific IC₅₀ values for its antioxidant and anti-inflammatory activities and elucidating the precise molecular mechanisms

and signaling pathways through which it exerts its effects. This will be crucial for evaluating its potential as a lead compound in drug development programs.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioactive 2-arylbenzofuran derivatives from Morus wittiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. researchgate.net [researchgate.net]
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